N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide
Description
Properties
CAS No. |
144154-12-1 |
|---|---|
Molecular Formula |
C20H25NO2S |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-2-(4-hydroxyphenyl)sulfanylacetamide |
InChI |
InChI=1S/C20H25NO2S/c1-13(2)17-6-5-7-18(14(3)4)20(17)21-19(23)12-24-16-10-8-15(22)9-11-16/h5-11,13-14,22H,12H2,1-4H3,(H,21,23) |
InChI Key |
NXURRFYLQKZZPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diisopropylaniline with 4-hydroxythiophenol in the presence of acetic anhydride. The reaction conditions often require a controlled temperature environment and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions result in a wide range of substituted phenyl derivatives.
Scientific Research Applications
N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Receptor Interaction: Acting as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Redox Activity: Participating in redox reactions, affecting oxidative stress and cellular homeostasis.
Comparison with Similar Compounds
Data Table: Key Comparisons
Q & A
Basic: What are the standard synthetic protocols for N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions with triethyl orthoformate to introduce ethoxymethylene intermediates (e.g., as seen in analogous acetamide derivatives) .
- Thioglycolic acid coupling for sulfanyl group incorporation, similar to protocols used in synthesizing 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide derivatives .
- Purification via column chromatography (e.g., cyclohexane/ethyl acetate/methanol solvent systems) and trituration .
Key Intermediates:
- 2-[2-(2,6-Dichlorophenylamino)phenyl]acetohydrazide (precursor for sulfanylacetamide formation) .
- Triethyl orthoformate-derived intermediates (e.g., 5-ethoxymethylene-4-thiazolidinone) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound's structure?
Methodological Answer:
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks, as demonstrated for N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide derivatives .
- NMR spectroscopy : Confirms substituent positions (e.g., aromatic protons, isopropyl groups) and purity .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced: How can researchers optimize the reaction yield during the synthesis of this compound, particularly in the formation of the sulfanylacetamide moiety?
Methodological Answer:
- Reaction Conditions :
- Reflux duration : Extended heating (2–4 hours) in acetic anhydride improves intermediate stability .
- Catalyst use : Triethylamine or similar bases enhance nucleophilic substitution efficiency for sulfur-containing groups .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor thiol-acetamide coupling .
Example Optimization Table (Based on Analogous Studies):
| Step | Optimal Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Sulfanyl incorporation | Reflux in acetic anhydride, 2 h | 15–20% | |
| Purification | Column chromatography (3:1:0.5 solvent ratio) | >95% purity |
Advanced: What strategies are employed to resolve contradictions in reported biological activities of structurally similar acetamide derivatives?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines or enzyme sources (e.g., TRPA1 inhibition studies using HEK293 cells vs. primary neurons) .
- Structural Validation : Confirm compound purity via HPLC and crystallography to rule out impurities affecting activity .
- Comparative SAR Studies : Analyze substituent effects (e.g., hydroxyl vs. methoxy groups on phenyl rings) to explain divergent IC50 values .
Advanced: How does the crystal structure of related acetamide derivatives inform the understanding of this compound's molecular interactions?
Methodological Answer:
- Hydrogen-Bonding Networks : In N-(4-chlorophenyl) derivatives, the sulfanyl group forms intermolecular H-bonds with adjacent amide protons, stabilizing crystal packing .
- Steric Effects : Bulky 2,6-diisopropylphenyl groups induce torsional angles >120°, reducing π-π stacking but enhancing hydrophobic interactions .
- Thermal Stability : Planar acetamide cores (observed in X-ray studies) correlate with higher melting points .
Advanced: What in vitro models are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- TRP Channel Assays : TRPA1 inhibition can be tested via calcium flux assays in HEK293 cells transfected with human TRPA1, using HC-030031 (IC50 ~4–10 μM) as a reference .
- Antimicrobial Screening : Broth microdilution assays (e.g., MIC determination against S. aureus) for sulfanylacetamide derivatives .
- Enzyme Inhibition Studies : Kinase or protease inhibition assays with ATP/NADH-coupled detection methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
